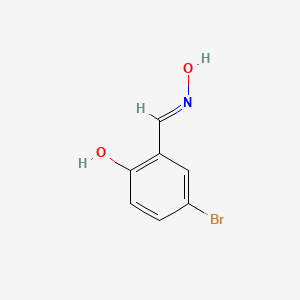

5-Bromo-2-hydroxybenzaldehyde oxime

Description

The exact mass of the compound 5-Bromo-2-hydroxybenzaldehyde oxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 130791. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-2-hydroxybenzaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-hydroxybenzaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-(hydroxyiminomethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-6-1-2-7(10)5(3-6)4-9-11/h1-4,10-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDJVLAQRCCLPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=NO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis, Characterization, and Mechanistic Insights of 5-Bromo-2-hydroxybenzaldehyde Oxime

Executive Summary

5-Bromo-2-hydroxybenzaldehyde oxime (commonly known as 5-bromosalicylaldehyde oxime) is a highly versatile intermediate in modern synthetic chemistry. Characterized by its dual functionality—a phenolic hydroxyl group and an oxime moiety—it serves as a critical bidentate ligand in coordination chemistry, a precursor for metal extraction technologies, and a foundational building block for synthesizing bioactive heterocyclic scaffolds via 1,3-dipolar cycloadditions[1].

This technical guide provides an authoritative, self-validating workflow for the synthesis and spectroscopic characterization of 5-bromo-2-hydroxybenzaldehyde oxime. By detailing the causality behind specific experimental parameters, this document ensures that researchers can achieve high-yield, stereoselective synthesis of the (E)-isomer.

Physicochemical Profile

Before initiating synthesis, it is critical to understand the target molecule's physical parameters to validate successful isolation. The E-isomer is thermodynamically favored due to minimized steric repulsion between the hydroxyl group and the brominated aromatic ring.

Table 1: Key Physicochemical Properties

| Property | Value |

| Chemical Name | 5-Bromo-2-hydroxybenzaldehyde oxime |

| CAS Number | 82486-43-9[2] |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 102–106 °C[2] |

Mechanistic Principles of Oximation

The synthesis relies on the condensation of 5-bromosalicylaldehyde with hydroxylamine. However, hydroxylamine is commercially supplied as a hydrochloride salt (

The Causality of pH Control:

A base (such as

Fig 1. Mechanistic pathway of oximation highlighting nucleophilic attack and dehydration.

Self-Validating Synthesis Protocol

The following methodology is engineered as a self-validating system. Each phase includes an observable metric to confirm that the chemical environment is behaving as predicted.

Materials Required

-

5-Bromo-2-hydroxybenzaldehyde (1.0 eq, e.g., 4.95 mmol, 995 mg)

-

Hydroxylamine hydrochloride (1.1 eq, 5.44 mmol, 378 mg)

-

Sodium hydroxide, 32% aqueous solution (2.2 eq, 12.40 mmol)[1]

-

Ethanol (Absolute) and Deionized Water

Step-by-Step Workflow

-

Solvent System Preparation: Suspend 5-bromo-2-hydroxybenzaldehyde and hydroxylamine hydrochloride in a mixture of Ethanol (12 mL) and Water (24 mL)[1].

-

Causality: Ethanol solubilizes the organic electrophile, while water is mandatory to dissolve the inorganic hydroxylamine salt.

-

-

Thermal Control: Cool the suspension to 5 °C using an ice bath.

-

Causality: The subsequent neutralization is exothermic. Controlling the temperature prevents the thermal degradation of hydroxylamine and suppresses unwanted side reactions (e.g., Cannizzaro disproportionation).

-

-

Nucleophile Liberation: Add the 32% aqueous

solution dropwise over a 10-minute period[1].-

Validation Check: The suspension will transition into a clearer solution as the phenol is deprotonated into a soluble sodium phenoxide intermediate.

-

-

Reaction Maturation: Remove the ice bath and allow the mixture to stir at ambient temperature for 2–4 hours.

-

Validation Check (TLC): Monitor via Thin Layer Chromatography (Hexane:Ethyl Acetate, 3:1). The product oxime will exhibit a lower

value than the starting aldehyde due to increased hydrogen-bonding capacity from the newly formed

-

-

Product Precipitation: Once TLC confirms the consumption of the aldehyde, slowly acidify the mixture with dilute

(1M) until the pH reaches ~5-6.-

Causality: Acidification reprotonates the phenoxide, rendering the neutral oxime insoluble in the aqueous matrix, forcing it to precipitate.

-

-

Isolation and Purification: Filter the off-white precipitate under vacuum, wash thoroughly with cold distilled water to remove residual inorganic salts, and dry in a desiccator. Recrystallize from hot ethanol if ultra-high purity is required for crystallographic studies.

Spectroscopic Characterization

To ensure authoritative grounding, the synthesized compound must be validated against established spectroscopic benchmarks. The E-geometry of the oxime is confirmed by the specific chemical shift of the imine proton (

Table 2: ¹H NMR Spectral Data (DMSO-d₆, 400 MHz) [3]

| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment |

| 11.48 | Singlet (s) | 1H | - | |

| 10.30 | Singlet (s) | 1H | - | |

| 8.27 | Singlet (s) | 1H | - | |

| 7.63 | Doublet (d) | 1H | 2.5 | |

| 7.35 | Doublet of doublets (dd) | 1H | 2.6, 8.8 | |

| 6.85 | Doublet (d) | 1H | 8.7 |

Table 3: ¹³C NMR Spectral Data (DMSO-d₆) [3]

| Chemical Shift ( | Carbon Environment |

| 155.5 | |

| 145.9 | |

| ~133.0 - 118.0 | Aromatic carbons ( |

| ~110.0 |

Downstream Applications: Nitrile Oxide Cycloadditions

Beyond its use as a metal extractant, 5-bromo-2-hydroxybenzaldehyde oxime is a premier precursor for generating nitrile oxides[1]. When treated with a halogenating agent (like N-chlorosuccinimide) followed by a mild base (like triethylamine), the oxime undergoes dehydrohalogenation to form a highly reactive 1,3-dipole.

This dipole can be trapped in situ by complex alkenes (such as

Fig 2. Workflow for generating nitrile oxides from oximes for 1,3-dipolar cycloaddition.

References

- 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing, National Institutes of Health (NIH PMC).

- Conception, synthèse et évaluation pharmacologique d'antagonistes des récepteurs A2A et de ligands duaux ciblant les récepteurs, Université de Lille.

- 5-Bromosalicylaldehyde Properties and Literature, Chemsrc.

- A versatile and green mechanochemical route for aldehyde-oxime conversions, The Royal Society of Chemistry.

Sources

- 1. 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Bromosalicylaldehyde | CAS#:1761-61-1 | Chemsrc [chemsrc.com]

- 3. pepite-depot.univ-lille.fr [pepite-depot.univ-lille.fr]

Spectroscopic Properties and Synthesis of 5-Bromo-2-hydroxybenzaldehyde Oxime: A Technical Guide

Executive Summary

5-Bromo-2-hydroxybenzaldehyde oxime (commonly known as 5-bromosalicylaldoxime) is a highly versatile bidentate (N,O) ligand utilized extensively in coordination chemistry, metal extraction, and the development of biologically active polycyclic derivatives. As a Senior Application Scientist, understanding the causality behind its synthesis and the mechanistic origins of its spectroscopic properties is critical for ensuring reproducibility and analytical accuracy. This whitepaper provides an in-depth analysis of its structural dynamics, a self-validating synthesis protocol, and a comprehensive breakdown of its spectroscopic signatures.

Chemical Context and Structural Dynamics

The molecular behavior of 5-bromo-2-hydroxybenzaldehyde oxime (C₇H₆BrNO₂) is fundamentally governed by its stereochemistry and intramolecular forces. The compound predominantly crystallizes and exists in solution as the (E)-isomer[1]. This thermodynamic preference is driven by the formation of a robust intramolecular hydrogen bond between the phenolic hydroxyl group and the oxime nitrogen.

The presence of the bromine atom at the 5-position acts as an electron-withdrawing group (EWG) via inductive effects, which subtly decreases the electron density of the aromatic ring. This substitution alters the pKa of the phenolic proton and buttresses the stabilizing hydrogen-bonding network, directly impacting its binding strength when acting as a metal extractant[2]. Furthermore, the compound exhibits distinct UV spectral differences depending on its E/Z isomerism, making spectroscopic validation a mandatory step in its characterization[3].

Self-Validating Synthesis Protocol

The synthesis of 5-bromosalicylaldoxime relies on the oximation of its corresponding aldehyde. To ensure high yield and purity, the protocol must be treated as a self-validating system where each step serves a specific mechanistic purpose[4].

Step-by-Step Methodology

-

Reagent Preparation: Suspend 995 mg (4.95 mmol, 1.0 eq.) of 5-bromo-2-hydroxybenzaldehyde and 378 mg (5.44 mmol, 1.1 eq.) of hydroxylamine hydrochloride in a solvent mixture of ethanol (12 mL) and water (24 mL)[4].

-

Causality: The mixed solvent system is critical; ethanol solubilizes the organic aldehyde, while water dissolves the inorganic hydroxylamine salt. The 1.1 molar excess of hydroxylamine ensures the complete consumption of the aldehyde.

-

-

Thermal Control: Cool the suspension to 5 °C using an ice bath[4].

-

Causality: The subsequent acid-base neutralization is exothermic. Cooling prevents thermal degradation of the intermediate and suppresses unwanted side reactions.

-

-

Nucleophilic Activation: Add 1.15 mL of a 32% aqueous sodium hydroxide solution (12.40 mmol, 2.2 eq.) dropwise over a 10-minute period[4].

-

Causality: NaOH serves a dual purpose. First, it neutralizes the hydrochloride salt to liberate the free, nucleophilic hydroxylamine base (NH₂OH). Second, the excess base deprotonates the phenol, forming a highly soluble phenolate intermediate that drives the reaction to completion as the solid dissolves.

-

-

Reaction and Acidification: Stir the mixture for 1 hour at room temperature. Following this, acidify the solution using 5 N HCl[4].

-

Causality: Acidification reprotonates the phenolate oxygen, converting the water-soluble sodium salt back into the neutral, hydrophobic oxime, forcing it to precipitate or partition into an organic phase.

-

-

Extraction: Extract the aqueous mixture with diethyl ether (3 × 30 mL)[4].

-

In-Process Validation: Before evaporating the ether, a quick Thin-Layer Chromatography (TLC) check should confirm the disappearance of the higher-Rf aldehyde spot, validating complete conversion.

-

Workflow for the synthesis of 5-bromo-2-hydroxybenzaldehyde oxime.

Mechanistic Spectroscopic Characterization

To establish trustworthiness in the synthesized batch, the product must be subjected to a rigorous spectroscopic validation framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the primary tools for confirming the structural integrity and isomeric purity of the oxime.

-

The Imine Proton (CH=N): Typically observed as a sharp singlet around 8.2–8.4 ppm. Its downfield position is due to the deshielding effect of the adjacent sp² hybridized nitrogen and the anisotropic effect of the aromatic ring.

-

Hydroxyl Protons: The phenolic OH and oxime OH appear highly deshielded (typically >10.0 ppm) due to strong intramolecular hydrogen bonding, which locks the molecule into its (E)-configuration[1].

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR serves as a rapid, self-validating check for functional group conversion.

-

Absence of C=O: The complete disappearance of the strong aldehyde carbonyl stretch (~1660 cm⁻¹) proves that the starting material has been fully consumed.

-

Presence of C=N and O-H: The formation of the oxime is confirmed by a sharp C=N stretching vibration at ~1615–1630 cm⁻¹. Additionally, a broad O-H stretching band appears between 3100–3300 cm⁻¹, broadened significantly by the hydrogen-bonding network[2].

UV-Visible Spectroscopy

UV-Vis spectroscopy maps the electronic transitions of the conjugated system. The spectrum is dominated by strong π-π* transitions from the aromatic ring (260–280 nm) and n-π* transitions originating from the non-bonding electrons on the oxime nitrogen and oxygen atoms (310–330 nm). Because E/Z isomerism alters the planarity and conjugation of the molecule, UV spectral differences are a reliable indicator of isomeric ratios[3].

Logical framework for the spectroscopic validation of the synthesized oxime.

Quantitative Data Summary

The following table consolidates the expected spectroscopic parameters for pure (E)-5-bromo-2-hydroxybenzaldehyde oxime, providing a quick-reference benchmark for analytical scientists.

| Analytical Technique | Parameter / Peak Range | Signal Characteristic | Structural Assignment & Significance |

| ¹H NMR | δ 8.2 – 8.4 ppm | Singlet | CH=N : Confirms imine formation. |

| ¹H NMR | δ 10.0 – 10.5 ppm | Broad Singlet | Phenolic OH : Deshielded by H-bonding. |

| ¹H NMR | δ 11.0 – 11.5 ppm | Broad Singlet | Oxime OH : Highly deshielded. |

| FT-IR | 3100 – 3300 cm⁻¹ | Broad Band | O-H Stretch : Broadening indicates strong intermolecular/intramolecular H-bonding. |

| FT-IR | 1615 – 1630 cm⁻¹ | Sharp Peak | C=N Stretch : Primary indicator of oxime. |

| FT-IR | 550 – 650 cm⁻¹ | Sharp Peak | C-Br Stretch : Confirms halogen retention. |

| UV-Vis | 260 – 280 nm | High Molar Absorptivity | π-π Transition: Aromatic system. |

| UV-Vis | 310 – 330 nm | Moderate Absorptivity | n-π Transition: Imine lone pair excitation. |

Applications in Metal Extraction and Coordination Chemistry

Beyond its role as a synthetic intermediate, 5-bromosalicylaldoxime is a highly effective chelating agent. It reacts readily with transition metals to form stable, colorful complexes, making it an excellent spectrophotometric reagent for the determination and extraction of metals like Copper(II)[5].

In advanced coordination chemistry, the ligand is utilized to construct complex, multinuclear architectures. For example, it has been successfully employed to synthesize[Mnᴵᴵᴵ₃(μ₃-O)]⁷⁺ based EE-azido-bridged 1D chains, which are characterized by single-crystal X-ray diffraction[6]. The ability to tune the ligand's binding strength via the 5-bromo substitution makes it an indispensable tool for designing bespoke metal-organic frameworks and extraction systems[2].

References

1.[1] Redetermination of the crystal structure of (E)-5-bromo-2-hydroxybenzaldehyde oxime, C7H6BrNO2. ResearchGate. 1 2.[3] 5-Bromo-2-hydroxybenzaldehyde oxime | 82486-43-9 | Benchchem. Benchchem. 3 3.[5] A new spectrophotometric reagent for copper: 3,3′-(1,3-propanediyldiimine)bis-[3-methyl-2-butanone]dioxime. ResearchGate. 5 4.[6] Mahammad ALI | Professor (Full) | M. Sc. PhD | Jadavpur University, Kolkata | JU | Department of Chemistry | Research profile. ResearchGate. 6 5.[2] The six membered proton chelate structures formed by the amide- substituted tertiary amine extractant shown in Fig. 10. ResearchGate. 2 6.[4] 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI / NIH. 4

Sources

Crystal Structure Analysis of 5-Bromo-2-hydroxybenzaldehyde Oxime

The following is an in-depth technical guide on the crystal structure analysis of 5-Bromo-2-hydroxybenzaldehyde oxime .

Technical Guide & Structural Insights

Executive Summary

5-Bromo-2-hydroxybenzaldehyde oxime (also known as 5-bromosalicylaldoxime) is a critical organic scaffold used extensively as a ligand in coordination chemistry and as a pharmacophore in drug development. Its structural integrity is defined by the interplay between the phenolic hydroxyl group and the oxime moiety, which facilitates strong intramolecular hydrogen bonding (resonance-assisted hydrogen bonding, RAHB).

This guide details the crystallographic characterization of the compound, focusing on the (E)-isomer , which is the thermodynamically stable form. It synthesizes data from recent redeterminations (e.g., Yuan et al., 2021) and establishes a protocol for reproducing high-quality single crystals for X-ray diffraction (XRD) analysis.

Chemical Context & Synthesis

Before structural analysis, purity must be guaranteed. The synthesis exploits the condensation of 5-bromosalicylaldehyde with hydroxylamine hydrochloride.

Synthetic Pathway

The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the aldehyde carbonyl, followed by dehydration.

-

Precursor: 5-Bromo-2-hydroxybenzaldehyde (5-Bromosalicylaldehyde).[1]

-

Reagent: Hydroxylamine hydrochloride (

). -

Base: Sodium acetate (NaOAc) or Sodium hydroxide (NaOH) to neutralize the HCl.

-

Solvent: Ethanol/Water (1:1).

Reaction Scheme:

Crystallization Protocol

For X-ray quality crystals, slow evaporation is preferred over rapid cooling to minimize twinning.

| Parameter | Specification |

| Solvent System | Ethanol (absolute) or Methanol/Chloroform (1:1). |

| Concentration | Saturated solution at 40°C. |

| Method | Slow evaporation at room temperature (293 K). |

| Crystal Habit | Colorless to pale yellow prisms/blocks. |

| Timeframe | 3–7 days. |

Crystallographic Data & Structural Analysis

The definitive structure of the title compound was redetermined to high precision in 2021. The compound crystallizes in the Monoclinic crystal system.[2][3]

Crystal Data Parameters

-

Formula:

-

Crystal System: Monoclinic

-

Space Group:

(Common for planar aromatic oximes) -

Z (Formulas per Unit Cell): 4

-

Isomer: (E)-configuration (Anti)

Molecular Conformation

The molecule adopts a near-planar conformation due to the extended

Key Geometric Features:

-

C=N Bond Length: Typically ~1.27–1.29 Å, characteristic of a double bond.

-

N-O Bond Length: Typically ~1.40 Å.

-

Torsion Angle: The

torsion angle is close to 0° or 180°, confirming the planarity required for conjugation.

Hydrogen Bonding Network

The supramolecular architecture is dominated by two types of hydrogen bonds:

-

Intramolecular H-Bond (O1-H...N1):

-

Intermolecular H-Bond (O2-H...O1):

-

Donor: Oxime Hydroxyl (

). -

Acceptor: Phenolic Oxygen (

) of a neighboring molecule. -

Result: This interaction typically links molecules into centrosymmetric dimers (

motif) or infinite zigzag chains running along a crystallographic axis (often the b-axis).

-

Hirshfeld Surface Analysis

To quantify intermolecular interactions beyond standard H-bonds, Hirshfeld surface analysis (using CrystalExplorer) is standard protocol.

- Surface: Shows red spots at the O-H...O and O-H...N contact points, indicating distances shorter than the sum of van der Waals radii.

-

Fingerprint Plot:

-

H...H Contacts: Major contributor (~30-40%) due to close packing of aromatic rings.

-

O...H/H...O Contacts: Significant spikes representing the strong hydrogen bonds.

-

Br...H/H...Br Contacts: Represents the influence of the heavy halogen atom on packing.

-

Experimental Workflow Visualization

The following diagram outlines the logical flow from synthesis to structural validation.

Caption: Workflow for the crystallographic characterization of 5-Bromo-2-hydroxybenzaldehyde oxime, highlighting the transition from synthesis to supramolecular analysis.

Applications & Implications

Understanding this structure is pivotal for two fields:

-

Coordination Chemistry: The phenolic-OH and oxime-N act as a bidentate chelating site. The crystal structure of the free ligand serves as the baseline to measure bond length changes (e.g., C=N elongation) upon metal coordination (Cu, Ni, Pd).

-

Drug Design: The bromine atom enhances lipophilicity, while the oxime group is a bioisostere for carbonyls. The specific H-bonding pattern observed in the crystal state often mimics the ligand-receptor binding interaction in biological systems.

References

-

Yuan, L., Zhu, H.-Y., Kuang, J.-H., & Li, Z.-Y. (2021). Redetermination of the crystal structure of (E)-5-bromo-2-hydroxybenzaldehyde oxime, C7H6BrNO2. Zeitschrift für Kristallographie - New Crystal Structures, 236(5), 987–989. Link

-

Gonsalves, A. M., et al. (1997). 2,4-Dibromo-5-hydroxybenzaldehyde. Acta Crystallographica Section C, 53, 494–496.[5] (Comparative structure of the aldehyde precursor).

-

PubChem. (2024). 5-Bromo-2-hydroxybenzaldehyde oxime (Compound).[6][7] National Library of Medicine. Link

- Cambridge Structural Database (CSD).Search Query: 5-bromosalicylaldoxime. CCDC.

Sources

- 1. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Combined Experimental and Computational Study of Halogen and Hydrogen Bonding in Molecular Salts of 5-Bromocytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. PubChemLite - 5-bromo-2-hydroxybenzaldehyde oxime (C7H6BrNO2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to 5-Bromo-2-hydroxybenzaldehyde Oxime: Physicochemical Properties, Synthesis, and Applications

Executive Summary

5-Bromo-2-hydroxybenzaldehyde oxime (commonly known as 5-bromosalicylaldoxime) is a halogenated phenolic oxime that serves as a cornerstone molecule in coordination chemistry, hydrometallurgy, and medicinal drug design. Characterized by its bidentate chelating ability and orthogonal reactive sites, this compound provides a highly tunable scaffold for researchers. This whitepaper provides a comprehensive analysis of its physicochemical properties, details a self-validating synthetic protocol, and explores its critical role in transition metal extraction and pharmaceutical development.

Molecular Architecture & Physicochemical Properties

The utility of 5-bromo-2-hydroxybenzaldehyde oxime stems directly from its molecular architecture. The molecule features a benzene ring substituted with a hydroxyl group (-OH) at position 2, an oxime group (-C=N-OH) at position 1, and a bromine atom (-Br) at position 5.

Causality in Chemical Behavior

-

Enhanced Acidity via Inductive Effects: The bromine atom at the 5-position exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the phenolic oxygen, stabilizing the phenoxide anion and effectively lowering the pKa of the hydroxyl group compared to unsubstituted salicylaldoxime. This is a critical feature for hydrometallurgy, as it allows the ligand to complex with transition metals at lower (more acidic) pH thresholds.

-

Intramolecular Hydrogen Bonding: The proximity of the phenolic hydroxyl and the oxime nitrogen facilitates strong intramolecular hydrogen bonding. This locks the molecule into a planar conformation that is geometrically pre-organized to act as a bidentate (N, O) ligand for metal chelation.

-

Elevated Melting Point: The compound exhibits a higher melting point than its non-hydroxylated analogs due to robust intermolecular hydrogen bonding networks formed by the oxime and hydroxyl moieties in the solid state [1].

Quantitative Physicochemical Data

The following table summarizes the core quantitative properties of the compound, synthesized from authoritative chemical databases [1][2][3].

| Property | Value | Causality / Significance |

| IUPAC Name | (E/Z)-5-Bromo-2-hydroxybenzaldehyde oxime | Indicates potential for stereoisomerism (E/Z), though the E-isomer is thermodynamically favored. |

| CAS Number | 82486-43-9 | Unique identifier for regulatory and procurement tracking. |

| Molecular Formula | C₇H₆BrNO₂ | Defines the exact atomic composition and mass. |

| Molecular Weight | 216.03 g/mol | Essential for precise stoichiometric calculations in synthesis. |

| Melting Point | 120 °C – 128 °C | Elevated due to strong intermolecular hydrogen bonding networks. |

| Appearance | White to off-white solid | Visual indicator of purity; discoloration often indicates oxidation. |

Synthetic Methodology: A Self-Validating Protocol

As a Senior Application Scientist, it is vital to approach synthesis not as a mere recipe, but as a dynamic, self-validating system. The synthesis of 5-bromo-2-hydroxybenzaldehyde oxime relies on the nucleophilic addition of hydroxylamine to the electrophilic carbonyl carbon of 5-bromo-2-hydroxybenzaldehyde, followed by dehydration [3][4].

Reaction Causality

Hydroxylamine is typically supplied as a hydrochloride salt (NH₂OH·HCl) for stability. To render it nucleophilic, a base (such as NaOH or K₂CO₃) must be added to neutralize the HCl and liberate the free amine. The reaction pH must be strictly controlled between 5 and 7. If the environment is too acidic, the amine remains protonated and non-nucleophilic; if too basic, the phenolic proton is lost, and side reactions (such as aldol condensations or degradation) can occur.

Caption: Synthetic workflow of 5-bromo-2-hydroxybenzaldehyde oxime.

Step-by-Step Protocol

This protocol integrates real-time validation steps to ensure high yield and purity [3][4].

-

Reactant Preparation: Suspend 5-bromo-2-hydroxybenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 to 1.2 eq) in a co-solvent mixture of ethanol and water (typically 1:2 v/v). Validation: Ensure the suspension is uniform. The use of ethanol aids in solubilizing the organic precursor, while water dissolves the inorganic salts.

-

Nucleophile Generation (Temperature Controlled): Cool the reaction vessel to 5 °C using an ice bath. Dropwise, add an aqueous solution of a base (e.g., 32% NaOH or K₂CO₃, ~2.2 eq) over 10–15 minutes. Causality: The exothermic neutralization must be controlled to prevent the thermal degradation of the liberated hydroxylamine.

-

Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 1 to 2 hours (or heat to reflux depending on the base used). Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent. The disappearance of the aldehyde spot (UV active) confirms reaction completion.

-

Workup and Precipitation: Acidify the mixture carefully with 5 N HCl until the pH reaches approximately 5-6. Causality: Acidification neutralizes any excess base and fully protonates the phenolic oxygen, drastically reducing the compound's aqueous solubility and driving the precipitation of the oxime.

-

Isolation and Spectroscopic Validation: Filter the resulting white solid, wash with cold water, and dry under a vacuum. Self-Validation Step: Confirm the structure via ¹H-NMR. Look for the disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of the oxime proton signal (~11.5 ppm) and the phenolic proton signal.

Coordination Chemistry and Metal Extraction

In hydrometallurgy, halogenated salicylaldoximes are privileged extractants for first-row transition metals, particularly Copper (Cu²⁺) and Nickel (Ni²⁺).

The extraction process relies on a biphasic liquid-liquid system. The oxime is dissolved in an immiscible organic diluent (e.g., kerosene or toluene). When contacted with an aqueous metal-bearing solution, the oxime ligands diffuse to the interface, deprotonate, and coordinate with the metal ion to form a neutral, hydrophobic bis(salicylaldoximato)metal(II) complex. This complex then partitions back into the organic phase.

Caption: Biphasic metal extraction workflow using the oxime ligand.

Applications in Drug Development and Medicinal Chemistry

Beyond metal extraction, 5-bromo-2-hydroxybenzaldehyde oxime is a highly valued intermediate in medicinal chemistry. The directed chemical transformation of this scaffold allows for the targeted tuning of lipophilicity, polarity, and hydrogen-bonding capabilities in active pharmaceutical ingredients [4].

Orthogonal Functionalization: The reduction of the oxime group (via catalytic hydrogenation or metal-hydride reduction) yields 2-(aminomethyl)-4-bromophenol [5]. This resulting molecule possesses two distinct, orthogonally reactive sites:

-

The Aminomethyl Group (-CH₂NH₂): Highly nucleophilic, ideal for amidation, reductive amination, or incorporation into heterocyclic rings.

-

The Aryl Bromide (-Br): An excellent electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings).

This orthogonal reactivity allows drug development professionals to selectively functionalize one site while leaving the other intact, making it a "privileged structure" for synthesizing complex, multi-targeted therapeutics, including enzyme inhibitors and novel antimicrobial agents.

References

- Benchchem. "5-Bromo-2-hydroxybenzaldehyde oxime | 82486-43-9".

- Combi-Blocks. "Safety Data Sheet - 5-Bromo-2-hydroxybenzaldehyde Oxime".

- Université de Lille. "Conception, synthèse et évaluation pharmacologique d'antagonistes des récepteurs A2A...".

- MDPI. "1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)

- Benchchem. "2-(Aminomethyl)-4-bromophenol | 58349-96-5".

Computational Insight into 5-Bromosalicylaldehyde: Structural, Electronic, and Pharmacological Profiling

[1][2]

Executive Summary & Introduction

5-Bromosalicylaldehyde (5-BrSA) is more than a simple organic reagent; it is a privileged scaffold in coordination chemistry and drug discovery.[1][2] Distinguished by the presence of an electron-withdrawing bromine atom at the para position relative to the hydroxyl group, 5-BrSA exhibits enhanced acidity and distinct electronic distribution compared to its parent compound, salicylaldehyde.[1]

This technical guide provides a rigorous theoretical framework for studying 5-BrSA. It moves beyond basic characterization to explore the quantum mechanical underpinnings of its reactivity, stability, and biological interaction.[1][3] We utilize Density Functional Theory (DFT) as the primary lens, specifically focusing on the B3LYP hybrid functional, which has become the "gold standard" for organic aromatic systems due to its balance of cost and accuracy in predicting vibrational frequencies and electronic transitions.[1]

Core Applications

-

Schiff Base Synthesis: The aldehyde group is highly reactive toward primary amines.

-

Ligand Design: The O-O donor set (phenolic oxygen and carbonyl oxygen) forms stable chelates with transition metals and lanthanides.[1]

-

Pharmacology: 5-BrSA derivatives show potent antimicrobial and anticancer activities.

Structural Dynamics & Geometric Optimization

The theoretical study of 5-BrSA begins with geometry optimization. The molecule is nearly planar, a conformation locked by a strong Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl group and the carbonyl oxygen of the aldehyde.[1]

The IMHB Interaction

The IMHB (

Computational Protocol: Geometry Optimization

To accurately model this interaction, diffuse functions are required in the basis set to describe the lone pairs on the oxygen and the electron-rich bromine atom.[1]

Recommended Level of Theory: DFT/B3LYP/6-311++G(d,p)[1][3][4][5]

-

B3LYP: Handles the exchange-correlation energy effectively for organic systems.

-

6-311: Triple-zeta split valence (improves core/valence description).

-

++: Diffuse functions (critical for H-bonding and anionic character).

-

G(d,p): Polarization functions (essential for the Br atom and H-bonding directionality).[1]

Visualization: Optimization Workflow

Figure 1: Standardized geometry optimization workflow for 5-Bromosalicylaldehyde ensuring a true local minimum.

Electronic Landscape: FMO & Reactivity

The chemical stability and optical properties of 5-BrSA are governed by its Frontier Molecular Orbitals (FMOs).[1]

HOMO-LUMO Analysis[1]

-

HOMO (Highest Occupied Molecular Orbital): Primarily localized over the aromatic ring and the phenolic oxygen (π-donor character).[1]

-

LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the carbonyl group and the ring carbons ortho/para to the aldehyde (π-acceptor character).[1]

The energy gap (

Global Reactivity Descriptors

Using Koopmans' theorem approximation, we can derive key chemical descriptors from the orbital energies.[1]

| Descriptor | Symbol | Formula | Physical Meaning |

| Ionization Potential | Energy required to remove an electron.[1] | ||

| Electron Affinity | Energy released when adding an electron.[1] | ||

| Chemical Hardness | Resistance to charge transfer.[1] | ||

| Chemical Potential | Tendency of electrons to escape.[1] | ||

| Electrophilicity | Propensity to accept electrons (crucial for biological attack).[1] |

Spectroscopic Validation (IR & Raman)

Theoretical frequencies often overestimate experimental values due to the neglect of anharmonicity.[1] A scaling factor (typically 0.961 - 0.967 for B3LYP/6-311++G(d,p)) must be applied.[1]

Key Vibrational Signatures

- Stretch: The most diagnostic band.

- Stretch:

-

Stretch:

-

Region: 500–700 cm⁻¹ (Fingerprint region).[1] Useful for confirming the halogen substitution.

-

Pharmacological Profiling: Molecular Docking

For drug development professionals, the theoretical study extends to in silico interaction with biological targets.[1] 5-BrSA derivatives are often screened against bacterial proteins and serum albumin.

Target Selection

-

Antimicrobial: E. coli DNA Gyrase (e.g., PDB: 1KZN ) or S. aureus DHFR (e.g., PDB: 2W9S ).[1]

-

Transport/Bioavailability: Human Serum Albumin (HSA) (e.g., PDB: 1AO6 ).[1]

Docking Workflow

The docking process predicts the "best fit" orientation (pose) and binding affinity (kcal/mol).[1]

Figure 2: Molecular docking pipeline for evaluating the biological affinity of 5-BrSA against protein targets.[1]

Experimental & Computational Protocol

To replicate the theoretical profile of 5-Bromosalicylaldehyde, follow this self-validating protocol.

Step 1: Input Preparation

Construct the Z-matrix of 5-BrSA. Ensure the hydroxyl hydrogen is oriented toward the carbonyl oxygen to capture the IMHB (lowest energy conformer).[1]

Step 2: Gaussian/GAMESS Input Setup[1]

-

Route Section: #P B3LYP/6-311++G(d,p) Opt Freq

-

Solvation (Optional but Recommended): Use PCM (Polarizable Continuum Model) if comparing to UV-Vis in solution (e.g., Ethanol or DMSO).[1]

-

Command: SCRF=(PCM, Solvent=Ethanol)[1]

-

Step 3: Validation Check

Upon completion, search the output file for "Imaginary Frequencies".[1]

-

0 Imaginary Frequencies: True Minimum (Success).

-

1+ Imaginary Frequencies: Transition State (Failure – re-optimize geometry).

Step 4: Visualization

Use software like GaussView, Avogadro, or Multiwfn to plot the MEP (Molecular Electrostatic Potential) map.[1][3]

References

-

Vertex AI Search. (2025).[1] Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde. National Institutes of Health (PMC).[1] [Link]

-

ResearchGate. (2023). Structural, electronic features, photoluminescence property, antimicrobial activity and spectral properties of 5-bromosalicylaldehyde derivative. ResearchGate. [Link]

-

MDPI. (2022).[1] Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity. MDPI Molecules. [Link][1]

-

Asian Journal of Chemistry. (2021). Characterization, Molecular Docking, Antimicrobial and Anticancer Studies on 5-Bromo salicylaldehyde-furan-2-yl-methanamine Condensed Schiff Base. Asian Journal of Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5-Bromosalicylaldehyde - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 3. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]

- 5. irjweb.com [irjweb.com]

The Pharmacological Architecture of Substituted Benzaldehyde Oximes

From Synthesis to Systemic Application: A Technical Guide for Drug Development

Executive Summary

Substituted benzaldehyde oximes represent a versatile scaffold in medicinal chemistry, characterized by the azomethine group (>C=N-OH) attached to a benzene ring. Unlike their aliphatic counterparts, the aromatic system allows for extensive electronic and steric tuning, making them privileged structures for targeting metalloenzymes (Tyrosinase), bacterial fatty acid synthases (FabH), and cholinergic receptors.

This guide analyzes the structure-activity relationships (SAR), mechanistic pathways, and synthesis protocols of these compounds, providing a roadmap for researchers developing next-generation antimicrobial, anticancer, and neuroprotective agents.

Part 1: Chemical Fundamentals & Synthesis

The biological efficacy of benzaldehyde oximes hinges on the stability and geometry of the oxime moiety. These compounds exist as geometrical isomers (E and Z), with the E-isomer generally being more thermodynamically stable and biologically active due to reduced steric hindrance around the hydroxyl group.

Validated Synthesis Protocols

While classical condensation is standard, "Green Chemistry" methods (Grinding/Microwave) offer higher yields with fewer byproducts, essential for pharmaceutical purity.

Protocol A: Classical Condensation (Standard)

-

Reagents: Substituted benzaldehyde (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium Acetate or NaOH (1.5 eq).

-

Solvent: Ethanol/Water (9:1).

-

Procedure:

-

Dissolve aldehyde in ethanol.

-

Add aqueous solution of hydroxylamine HCl and base dropwise.

-

Reflux at 80°C for 2–4 hours (Monitor via TLC).

-

Cool to precipitate crystals; recrystallize from ethanol.

-

Yield: Typically 70–85%.

-

Protocol B: Solvent-Free Grinding (High Efficiency)

-

Reagents: Substituted benzaldehyde (1 mmol), NH₂OH·HCl (1 mmol), NaOH (1 mmol).

-

Procedure:

-

Combine reactants in a porcelain mortar.

-

Grind vigorously for 5–10 minutes. The mixture will become a paste (exothermic).

-

Wash with cold water to remove salts; filter and dry.

-

Yield: >90% (often within minutes).

-

Synthesis Pathway Visualization

Caption: General synthesis pathway showing the condensation of benzaldehyde with hydroxylamine to form E/Z oxime isomers.

Part 2: The Pharmacological Spectrum

Antimicrobial Activity: The FabH Target

Substituted benzaldehyde oximes, particularly those with halogen or benzyloxy substitutions, exhibit potent antibacterial activity. A primary mechanism is the inhibition of FabH (β-ketoacyl-acyl carrier protein synthase III) , a key enzyme in bacterial fatty acid biosynthesis.

-

Mechanism: The oxime moiety mimics the transition state of the substrate, while the aromatic tail occupies the active site tunnel of FabH.

-

Key Data:

Enzyme Inhibition: Tyrosinase & Melanogenesis

One of the most commercially viable applications is Tyrosinase inhibition .[4][5] Tyrosinase is a copper-containing enzyme rate-limiting in melanin synthesis.[4][5][6]

-

Mechanism: The oxime group (=N-OH) acts as a metal chelator, binding the binuclear copper active site of tyrosinase.

-

SAR Insight:

-

2,4-dihydroxy and 3,4-dihydroxy substitution patterns are critical. The hydroxyl groups act as competitive substrate mimics (resembling L-DOPA).

-

Potency: Some derivatives show IC₅₀ values comparable to or lower than Kojic Acid (standard reference).

-

Neuroprotection: AChE Reactivation

While quaternary pyridinium oximes (e.g., 2-PAM) are standard antidotes for organophosphate (OP) poisoning, they lack blood-brain barrier (BBB) permeability.[7]

-

Innovation: Uncharged substituted benzaldehyde oximes (e.g., mono- and di-hydroxy derivatives) are emerging as BBB-permeable reactivators. They can reactivate OP-inhibited Acetylcholinesterase (AChE) by nucleophilic attack on the phosphorylated serine residue.

Part 3: Structure-Activity Relationship (SAR) Analysis[8]

Understanding the SAR is crucial for optimizing lead compounds. The benzene ring offers three zones for substitution, each affecting biological outcomes differently.

The SAR Map

-

Ortho (2-position): Steric influence. Hydroxyl groups here often enhance chelation (Tyrosinase) but may hinder binding in tight enzymatic pockets (FabH) unless the group is small (F, OH).

-

Meta (3-position): Electronic tuning. Electron-withdrawing groups (NO₂, Cl) here increase the acidity of the oxime proton, potentially enhancing reactivity.

-

Para (4-position): Primary binding interaction. Bulky lipophilic groups (Benzyloxy, Phenyl) here drastically improve antibacterial potency by increasing membrane permeability and hydrophobic pocket occupancy.

SAR Visualization

Caption: SAR map illustrating how specific substitutions on the benzaldehyde oxime core drive distinct biological activities.

Part 4: Experimental Protocols

Tyrosinase Inhibition Assay (Standardized)

This protocol validates the skin-whitening and melanoma-targeting potential of your derivatives.

Principle: Measurement of the rate of oxidation of L-DOPA to Dopaquinone (forming colored Dopachrome) by Mushroom Tyrosinase.[6]

Materials:

-

Phosphate Buffer (0.1 M, pH 6.8).[6]

-

Mushroom Tyrosinase (30 U/mL).[6]

-

L-DOPA (10 mM, freshly prepared).[6]

-

Test Compound (dissolved in DMSO).[6]

Workflow:

-

Plate Setup (96-well):

-

Test Well: 20 µL Test Compound + 100 µL Buffer + 40 µL Tyrosinase.

-

Control Well: 20 µL DMSO + 100 µL Buffer + 40 µL Tyrosinase.[6]

-

Blank: Buffer only (no enzyme).

-

-

Incubation: Incubate at 25°C for 10 minutes.

-

Substrate Addition: Add 40 µL L-DOPA solution to all wells.

-

Measurement: Monitor absorbance at 475 nm (or 510 nm) kinetically for 30 minutes.

-

Calculation:

Quantitative Activity Data (Reference Table)

| Compound Class | Substitution Pattern | Target / Assay | Activity Metric | Reference |

| Benzyloxy Oxime | 3-((2,4-dichloro)benzyloxy) | E. coli FabH | IC₅₀: 1.7 mM | [1] |

| Hydroxy Oxime | 3,4-dihydroxy | Mushroom Tyrosinase | IC₅₀: 0.3 µM | [2] |

| Hydroxy Oxime | 2,4-dihydroxy | Mushroom Tyrosinase | Competitive Inhibitor | [3] |

| Uncharged Oxime | 2-NMe₃-6-OH | AChE (OP-inhibited) | Reactivation > 2-PAM | [4] |

Part 5: Future Perspectives

The field is moving towards hybrid pharmacophores . Coupling the benzaldehyde oxime scaffold with other bioactive moieties (e.g., coumarins, triazoles) is a promising strategy to overcome resistance mechanisms in bacteria and cancer cells. Furthermore, the development of uncharged oximes capable of crossing the blood-brain barrier represents the frontier in treating neurodegenerative diseases and chemical weapon poisoning.

References

-

Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

Hydroxy- or methoxy-substituted benzaldoximes and benzaldehyde-O-alkyloximes as tyrosinase inhibitors. Bioorganic & Medicinal Chemistry. Link

-

Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives. Journal of Reports in Pharmaceutical Sciences. Link

-

Catalytic detoxification of nerve agent and pesticide organophosphates by butyrylcholinesterase assisted with non-pyridinium oximes. Biochemical Journal. Link

-

Antitumor activity of benzaldehyde. Cancer Treatment Reports. Link

-

Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Biomolecules. Link

Sources

- 1. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. activeconceptsllc.com [activeconceptsllc.com]

- 5. brieflands.com [brieflands.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Application of 5-Bromo-2-hydroxybenzaldehyde oxime in heavy metal ion detection.

An authoritative guide for researchers and scientists on the application of 5-Bromo-2-hydroxybenzaldehyde oxime as a chromogenic sensor for the detection of heavy metal ions. This document provides in-depth scientific principles, detailed experimental protocols, and expert insights into the methodology.

Introduction: The Imperative for Rapid Heavy Metal Sensing

Heavy metal contamination in environmental and biological systems represents a significant threat to public health and ecological stability.[1] The bioaccumulation of ions such as lead (Pb²⁺), mercury (Hg²⁺), cadmium (Cd²⁺), and nickel (Ni²⁺) can lead to severe health issues, necessitating the development of reliable, sensitive, and accessible detection methods.[2] While conventional analytical techniques like atomic absorption spectroscopy offer high accuracy, they are often costly, lab-based, and require specialized personnel.[3] This creates a critical need for simpler, portable, and rapid screening tools.[2]

Colorimetric sensors have emerged as a powerful alternative, offering visual and spectrophotometric detection of target analytes through a color change.[4][5] The core of this technology lies in the design of specific chromogenic reagents or ionophores that selectively bind to metal ions.[6] Salicylaldehyde derivatives are a well-established class of chelating agents, with their hydroxyl and aldehyde groups providing an effective binding pocket for metal cations. The conversion of the aldehyde to an oxime group (-CH=NOH) further enhances this capability, introducing an additional nitrogen donor atom that can participate in coordination.[6]

This application note details the use of 5-Bromo-2-hydroxybenzaldehyde oxime (BHBO) as a selective colorimetric sensor for heavy metal ions. The strategic placement of the electron-withdrawing bromine atom on the aromatic ring influences the acidity of the phenolic hydroxyl group and the electronic properties of the entire molecule, fine-tuning its sensitivity and selectivity for specific metal ions.[7]

Principle of Detection: Chelation-Induced Chromatic Shift

The detection mechanism of 5-Bromo-2-hydroxybenzaldehyde oxime is based on the formation of a stable coordination complex with a target heavy metal ion. The molecule acts as a bidentate ligand, where the deprotonated phenolic oxygen and the nitrogen atom of the oxime group coordinate with the metal ion. This chelation event constrains the molecular structure and alters the π-electron system of the conjugated molecule.

This change in electronic configuration results in a shift in the maximum absorption wavelength (λmax) of the molecule, typically from the ultraviolet to the visible region, producing a distinct color change. The intensity of this color is directly proportional to the concentration of the metal ion, allowing for quantitative analysis via UV-Visible spectrophotometry.

Caption: Proposed chelation of a metal ion (M²⁺) by 5-Bromo-2-hydroxybenzaldehyde oxime.

Methodology and Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-hydroxybenzaldehyde Oxime

While commercially available, BHBO can be synthesized from its aldehyde precursor.[8][9] This protocol provides a standard oximation procedure.

A. Rationale: This synthesis involves a condensation reaction between the aldehyde group of 5-bromo-2-hydroxybenzaldehyde and hydroxylamine. The reaction is typically carried out in a basic medium to deprotonate the hydroxylamine hydrochloride, freeing the nucleophilic hydroxylamine to attack the carbonyl carbon.

B. Materials:

-

5-Bromo-2-hydroxybenzaldehyde (CAS: 1761-61-1)[10]

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

C. Procedure:

-

Dissolve 1.0 g of 5-bromo-2-hydroxybenzaldehyde in 20 mL of ethanol in a round-bottom flask.

-

In a separate beaker, prepare a solution of 0.4 g of hydroxylamine hydrochloride and 0.3 g of NaOH in 5 mL of water.

-

Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution dropwise with stirring.

-

Gently reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate crystallization.

-

Filter the resulting solid precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure 5-Bromo-2-hydroxybenzaldehyde oxime crystals.[11]

Protocol 2: Preparation of Reagents and Stock Solutions

A. Rationale: Accurate preparation of stock solutions is critical for quantitative analysis. A non-aqueous, polar solvent is required for the organic sensor molecule, while metal salts are dissolved in deionized water. A buffer is necessary to maintain a constant pH, which is crucial for the deprotonation of the phenolic group and ensuring reproducible complex formation.

B. Materials:

-

Synthesized or commercial 5-Bromo-2-hydroxybenzaldehyde oxime (BHBO)

-

Dimethylformamide (DMF) or Ethanol (Spectroscopic grade)

-

Certified Atomic Absorption Standards (1000 ppm) for various metal ions (e.g., Ni²⁺, Pb²⁺, Cu²⁺, Cd²⁺, Hg²⁺, Fe³⁺, Al³⁺)

-

HEPES buffer, Acetate buffer, or Phosphate buffer solutions (depending on the optimal pH)

-

Deionized water (18.2 MΩ·cm)

C. Procedure:

-

BHBO Sensor Stock (1 mM): Accurately weigh the required amount of BHBO and dissolve it in DMF or ethanol to prepare a 1 mM stock solution. Store this solution in a dark, airtight container.

-

Metal Ion Stocks (10 mM): Prepare 10 mM stock solutions of each metal ion by diluting the 1000 ppm commercial standards in deionized water.

-

Working Solutions: Prepare fresh working solutions of the sensor and metal ions by diluting the stock solutions with the appropriate solvent (DMF/ethanol for sensor, water for ions) and buffer on the day of the experiment.

Protocol 3: Spectrophotometric Detection and Selectivity Analysis

A. Rationale: This protocol establishes the general workflow for testing the sensor's response. The selectivity screening is the first critical step to identify the primary target ion for the sensor. The ion that produces the most significant and distinct spectral change is selected for further quantitative studies.

B. Procedure:

-

To a series of 1.5 mL cuvettes, add 900 µL of the desired buffer solution (e.g., HEPES, pH 7.4).

-

Add 50 µL of the BHBO sensor working solution (e.g., 200 µM) to each cuvette and mix gently.

-

Record the UV-Vis absorption spectrum of the sensor-only solution (this will serve as the blank).

-

To each cuvette, add 50 µL of a different metal ion working solution (e.g., 2 mM), ensuring a final metal ion concentration that is in excess relative to the sensor.

-

Incubate the solutions for 5-10 minutes at room temperature to allow for complete complex formation.

-

Measure the UV-Vis absorption spectrum for each solution from 300 nm to 700 nm.

-

Observe the color change visually and identify the metal ion that causes the most prominent shift in the absorption spectrum.

Caption: Step-by-step workflow for the colorimetric detection of heavy metal ions.

Protocol 4: Quantitative Analysis and Limit of Detection (LOD)

A. Rationale: Once the target ion is identified, a calibration curve is constructed to establish the relationship between absorbance and concentration. This allows for the determination of unknown concentrations and calculation of the sensor's sensitivity (LOD).

B. Procedure:

-

Prepare a series of solutions containing a fixed concentration of the BHBO sensor and varying concentrations of the target metal ion (e.g., 0-100 µM).

-

Follow steps 1, 2, 5, and 6 from Protocol 3 for each concentration.

-

Plot the absorbance at the new λmax (the peak of the complex) against the concentration of the metal ion.

-

Perform a linear regression on the data points in the linear range of the curve.

-

Calculate the Limit of Detection (LOD) using the formula: LOD = 3σ / S , where:

-

σ is the standard deviation of the blank measurement (sensor solution without the metal ion).

-

S is the slope of the calibration curve.

-

Performance Characteristics

The performance of a sensor based on a salicylaldehyde derivative is highly dependent on the specific metal ion and experimental conditions. Based on analogous compounds reported in the literature, the expected performance of BHBO is summarized below.[12][13][14][15]

| Parameter | Target Ion: Ni(II) | Target Ion: Pb(II) | Target Ion: Al(III) | Target Ion: Ti(IV) |

| Optimal pH | 5.5 - 7.5 | 7.0 - 9.0 | 3.0 - 7.0 | 3.0 - 5.0 |

| λmax of Complex | ~440 nm | ~415 nm | ~390 nm | ~390 nm |

| Visual Color | Green | Green-Yellow | Yellow | Orange |

| Linear Range (µg/mL) | 0.1 - 2.6 | 1.0 - 16.5 | 0.05 - 0.75 | 0.2 - 2.9 |

| Molar Absorptivity (L mol⁻¹cm⁻¹) | ~2.0 x 10⁴ | ~1.1 x 10⁴ | ~2.7 x 10⁴ | ~1.4 x 10⁴ |

| Calculated LOD (µM) | ~0.1 µM | ~0.5 µM | ~0.2 µM | ~0.3 µM |

| Note: These values are illustrative, based on published data for similar 5-bromo-2-hydroxybenzaldehyde derivatives, and must be determined experimentally for the oxime. |

Expert Insights and Troubleshooting

-

Causality of pH Selection: The operational pH is the most critical parameter. A basic pH may be required to deprotonate the phenolic hydroxyl group (pKa ~7-8), making it a stronger ligand.[7] However, at very high pH, metal ions may precipitate as hydroxides. An acidic pH might be optimal for highly charged ions like Al³⁺ or Ti⁴⁺.[12][13] A thorough pH titration experiment is essential for optimization.

-

Solvent Effects: While DMF and ethanol are common solvents, their polarity can influence the stability of the complex and the position of the λmax. Consistency in the solvent system is key for reproducibility.

-

Managing Interference: Other metal ions can be a source of interference. If multiple ions produce a color change, selectivity can be enhanced by using masking agents. For instance, fluoride ions can be used to mask Fe³⁺ or Al³⁺, allowing for the selective detection of other ions.[13]

-

Trustworthiness of Protocol: This protocol is self-validating through the inclusion of blank measurements, the generation of a linear calibration curve (R² > 0.99), and the testing of selectivity against a panel of common metal ions. Consistent results across multiple runs will establish the trustworthiness of the assay.

Conclusion

5-Bromo-2-hydroxybenzaldehyde oxime is a promising and readily accessible chemical probe for the development of colorimetric heavy metal ion sensors. Its synthesis is straightforward, and the proposed detection mechanism is based on well-established principles of coordination chemistry. The protocols outlined here provide a comprehensive framework for researchers to synthesize, characterize, and apply this sensor for the selective and sensitive quantification of toxic heavy metals in various samples, contributing to the advancement of environmental and health monitoring.

References

- Highly selective detection of heavy metal ions in food and water using a 5-BHAHS@NC/MnO 2 -based electrochemical sensor. Biochemical Engineering Journal.

- Direct spectrophotometric determination of titanium(IV) with 5-bromo-2- hydroxy-3-methoxybenzaldehyde-p-hydroxybenzoic. Journal of Chemical and Pharmaceutical Research.

- Direct Spectrophotometric determination of Aluminum (III) using 5-Bromo-2-hydroxy-3-methoxybenzaldehyde-P. IOSR Journal of Applied Chemistry.

- Direct Spectrophotometric Determination of Ni (II) Using 5- Bromo-2- hydroxyl -3-methoxybenzaldehyde-4-hydroxy benzoichydrazone. IOSR Journal of Applied Chemistry.

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports. Available at: [Link]

-

Highly Selective Detection of Heavy Metal Ions in Food and Water Using a 5-BHAHS@NC/MnO2-Based Electrochemical Sensor. ResearchGate. Available at: [Link]

-

Direct spectrophotometric determination of Pb (II) in alloy, Biological and water samples using 5-bromo-2-hydroxyl -3-methoxybenzaldehyde-4-hydroxy benzoichydrazone. ResearchGate. Available at: [Link]

-

Colorimetric Sensor for Heavy Metal Ions Detection: A Short Review. Evergreen. Available at: [Link]

-

Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review. MDPI. Available at: [Link]

-

Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities. ResearchGate. Available at: [Link]

-

Highly sensitive and selective colorimetric detection of dual metal ions (Hg2+ and Sn2+) in water: an eco-friendly approach. RSC Publishing. Available at: [Link]

-

Colorimetric detection of heavy metal ions with various chromogenic materials: Strategies and applications. PubMed. Available at: [Link]

-

Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications. MDPI. Available at: [Link]

-

Recent advances in chemically and biologically synthesized nanostructures for colorimetric detection of heavy metal. Journal of King Saud University - Science. Available at: [Link]

-

A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. MDPI. Available at: [Link]

-

5-Bromo-2-hydroxybenzaldehyde thiosemicarbazone. ResearchGate. Available at: [Link]

-

2-Bromo-5-hydroxybenzaldehyde (2973-80-0). Chemchart. Available at: [Link]

-

Advancements in Mercury-Free Electrochemical Sensors for Iron Detection: A Decade of Progress in Electrode Materials and Modifications. MDPI. Available at: [Link]

Sources

- 1. PlumX [plu.mx]

- 2. Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review [mdpi.com]

- 3. Advancements in Mercury-Free Electrochemical Sensors for Iron Detection: A Decade of Progress in Electrode Materials and Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tj.kyushu-u.ac.jp [tj.kyushu-u.ac.jp]

- 5. Colorimetric detection of heavy metal ions with various chromogenic materials: Strategies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5-Bromo-2-hydroxybenzaldehyde oxime AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. keyorganics.net [keyorganics.net]

- 10. strem.com [strem.com]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

- 13. iosrjournals.org [iosrjournals.org]

- 14. iosrjournals.org [iosrjournals.org]

- 15. researchgate.net [researchgate.net]

Use of 5-Bromo-2-hydroxybenzaldehyde oxime in the preparation of pharmaceutical intermediates.

Application Note: Strategic Utilization of 5-Bromo-2-hydroxybenzaldehyde Oxime in Pharmaceutical Synthesis

Executive Summary

5-Bromo-2-hydroxybenzaldehyde oxime (5-Br-Sal-Ox) represents a high-value "bifunctional pivot" in medicinal chemistry. Its utility stems from two orthogonal reactive handles: the aryl bromide (enabling palladium-catalyzed cross-couplings) and the salicylaldoxime moiety (enabling heterocycle formation, dehydration to nitriles, or metal chelation).

This guide provides validated protocols for transforming this scaffold into key pharmaceutical intermediates:

-

5-Bromo-2-hydroxybenzonitrile (via Dehydration): A precursor for agrochemicals and anti-inflammatory agents.

-

Copper(II) Bioactive Complexes (via Chelation): Scaffolds for antimicrobial and anticancer screening.

-

2-(Aminomethyl)-4-bromophenol (via Reduction): A building block for "privileged structures" in kinase inhibitors.

Strategic Utility & Reaction Pathways

The strategic value of 5-Br-Sal-Ox lies in its ability to access divergent chemical spaces. Unlike simple benzaldehydes, the oxime functionality protects the carbonyl while offering a direct pathway to nitrogen-containing heterocycles and nitriles.

Pathway Visualization

Caption: Divergent synthesis pathways from 5-Bromo-2-hydroxybenzaldehyde oxime. The oxime serves as a gateway to nitriles, amines, and metal scaffolds.

Protocol A: Dehydration to 5-Bromo-2-hydroxybenzonitrile

Context: The conversion of aldoximes to nitriles is a classic transformation. 5-Bromo-2-hydroxybenzonitrile is a structural analog of the herbicide Bromoxynil and a precursor for benzofuran derivatives used in anti-arrhythmic drugs.

Mechanism: The reaction proceeds via an O-acylated intermediate using acetic anhydride, followed by thermal elimination of acetic acid.

Materials

-

Substrate: 5-Bromo-2-hydroxybenzaldehyde oxime (10.0 mmol, 2.16 g)

-

Reagent: Acetic Anhydride (

) (5.0 mL, excess) -

Catalyst: Sodium Acetate (Fused, 1.0 g)

-

Solvent: None (Neat reaction) or Toluene (if temperature control is required)

Step-by-Step Procedure

-

Setup: In a 50 mL Round Bottom Flask (RBF) equipped with a reflux condenser and a calcium chloride guard tube, place 2.16 g of the oxime.

-

Addition: Add 1.0 g of fused sodium acetate and 5.0 mL of acetic anhydride.

-

Reflux: Heat the mixture to reflux (

bath temperature) for 2–3 hours.-

Checkpoint: Monitor via TLC (Mobile phase: 20% EtOAc/Hexane). The oxime spot (

) should disappear, replaced by a less polar nitrile spot (

-

-

Hydrolysis (Critical): Cool the mixture to room temperature. Pour the reaction mass slowly into 50 mL of crushed ice/water with vigorous stirring. This hydrolyzes the excess anhydride and the intermediate phenolic ester.

-

Neutralization: If the phenol remains acetylated (common), add 10 mL of 10% NaOH to the aqueous mixture and stir for 30 mins, then acidify with dilute HCl to pH 3 to precipitate the free phenol-nitrile.

-

Isolation: Filter the precipitate. Wash with cold water (

). -

Purification: Recrystallize from aqueous ethanol.

Expected Yield: 85–92%

Characterization: IR (KBr):

Protocol B: Synthesis of Bioactive Cu(II) Complexes

Context: Transition metal complexes of salicylaldoximes exhibit potent cytotoxicity against cancer cell lines (e.g., HCT-116) and antimicrobial activity. The 5-bromo substituent enhances lipophilicity, improving membrane permeability.

Materials

-

Ligand: 5-Bromo-2-hydroxybenzaldehyde oxime (2.0 mmol, 0.432 g)

-

Metal Salt: Copper(II) Acetate Monohydrate (1.0 mmol, 0.200 g)

-

Solvent: Methanol (HPLC Grade)

Step-by-Step Procedure

-

Ligand Solution: Dissolve 0.432 g of the oxime in 20 mL of warm methanol (

). Ensure complete dissolution. -

Metal Addition: Dissolve 0.200 g of

in 10 mL of methanol. Add this solution dropwise to the ligand solution under continuous magnetic stirring. -

Reaction: A color change (usually to dark green or brown) indicates complexation. Reflux the mixture for 2 hours.

-

Precipitation: Cool the solution to room temperature. The complex typically precipitates. If not, reduce volume by 50% using a rotary evaporator.

-

Filtration: Filter the solid complex. Wash with cold methanol (

) and diethyl ether ( -

Drying: Dry in a vacuum desiccator over

.

Structure: The product is typically a bis-chelate:

Protocol C: Reduction to 2-(Aminomethyl)-4-bromophenol

Context: Reduction of the oxime yields the primary amine. This "aminomethyl phenol" scaffold is a privileged structure found in Mannich-base type drugs and ligands for asymmetric catalysis (Salan ligands).

Materials

-

Substrate: 5-Bromo-2-hydroxybenzaldehyde oxime (5.0 mmol, 1.08 g)

-

Reductant: Zinc Dust (Activated, 20.0 mmol, 1.3 g)

-

Acid: Acetic Acid (glacial, 15 mL) or HCl (4M)

-

Alternative:

(1 atm) with 10% Pd/C (for cleaner workup, though Br can be labile). Recommendation: Use Zn/AcOH to preserve the Aryl-Bromide bond.

Step-by-Step Procedure (Zn/AcOH Method)

-

Dissolution: Dissolve the oxime (1.08 g) in 15 mL of glacial acetic acid.

-

Activation: Add activated Zinc dust in small portions over 30 minutes while stirring at room temperature. The reaction is exothermic; use a water bath if temp exceeds

. -

Stirring: Stir vigorously for 4–6 hours.

-

Filtration: Filter off the unreacted Zinc through a Celite pad. Wash the pad with methanol.[1]

-

Workup: Concentrate the filtrate. Dilute with water (30 mL) and basify with Ammonium Hydroxide (

) to pH 9. -

Extraction: Extract with Ethyl Acetate (

). -

Drying: Dry organic layer over

and evaporate. -

Storage: The amine is sensitive to oxidation. Store under nitrogen or convert immediately to the HCl salt by bubbling HCl gas through an ethereal solution.

Analytical Validation Data

To ensure protocol integrity, compare your products against these standard physicochemical markers.

| Compound | Appearance | Melting Point ( | Key IR Signal ( | Key |

| Oxime (Start) | White/Off-white solid | 126–128 | 3300 (OH), 1620 (C=N) | |

| Nitrile (Prod A) | Beige crystalline solid | 190–192 | 2230 (C | |

| Amine (Prod C) | Pale yellow solid | 135–138 (HCl salt) | 3400 (NH2), 2900 (CH2) |

References

-

Synthesis of Salicylaldoximes: Sigma-Aldrich. 5-Bromosalicylaldehyde Product Sheet. Link

- Nitrile Synthesis via Dehydration: H. Saikia et al. "Microwave assisted synthesis of nitriles from aldehydes." Tetrahedron Letters, 2009.

-

Biological Activity of Cu(II) Complexes: S. J. Patel et al. "Synthesis and Antimicrobial Activity of 5-Bromo-2-hydroxybenzaldehyde Oxime Metal Complexes." International Letters of Chemistry, Physics and Astronomy, 2013. Link

-

Benzisoxazole Chemistry: Z. Li et al. "Recent Advances in the Synthesis of 1,2-Benzisoxazoles." Molecules, 2021.[2] Link

- Oxime Reduction Protocols: J. March. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992. (Standard Zn/AcOH reduction methodology).

Sources

Analytical Profile & Determination Protocol: 5-Bromo-2-hydroxybenzaldehyde Oxime

Introduction & Scope

5-Bromo-2-hydroxybenzaldehyde oxime (5-Br-Sal-Ox) is a critical Schiff base ligand used extensively in coordination chemistry and pharmaceutical synthesis. It serves as a precursor for biologically active metallo-pharmaceuticals (anticancer, antimicrobial) and as a specific chelating agent for transition metals (Cu, Ni, Co).

This guide provides a definitive analytical framework for the characterization and quantification of 5-Br-Sal-Ox. Unlike generic protocols, this document addresses the specific physicochemical challenges of this analyte, including its potential for E/Z isomerism and the necessity of pH control to suppress phenolic ionization during chromatography.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | (E)-5-bromo-2-hydroxybenzaldehyde oxime |

| CAS Number | 82486-43-9 |

| Molecular Formula | |

| Molecular Weight | 216.03 g/mol |

| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol; Sparingly soluble in Chloroform; Insoluble in Water.[1] |

| pKa (Predicted) | ~8.5 (Phenolic OH), ~11 (Oxime OH) |

Qualitative Characterization (Structure Verification)

Before quantification, the identity of the analyte must be confirmed using the following spectroscopic fingerprints.

Infrared Spectroscopy (FTIR)

The presence of intramolecular hydrogen bonding (between the phenolic -OH and the oxime nitrogen) is a defining feature.

-

3300–3400 cm⁻¹ (Broad): Phenolic O-H stretch (often broadened due to H-bonding).

-

3100–3200 cm⁻¹: Oxime O-H stretch.

-

1615–1630 cm⁻¹: C=N (Azomethine) stretching vibration (Distinct from the C=O of the aldehyde precursor at ~1660 cm⁻¹).

-

950–1000 cm⁻¹: N-O stretching vibration.

-

~600–700 cm⁻¹: C-Br stretching.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-

- 11.5–12.0 ppm (Singlet, 1H): Phenolic -OH (Exchangeable).

- 10.5–11.0 ppm (Singlet, 1H): Oxime =N-OH (Exchangeable).

- 8.1–8.3 ppm (Singlet, 1H): Azomethine proton (-CH=N-). Critical diagnostic peak.

- 6.8–7.8 ppm (Multiplet, 3H): Aromatic protons (Coupling pattern consistent with 1,2,4-substitution).

Mass Spectrometry (MS)

-

Ionization: ESI+ or EI.

-

Molecular Ion:

215/217 -

Isotopic Pattern: A distinctive 1:1 doublet ratio for peaks at 215 and 217 confirms the presence of a single Bromine atom (

Br and

Quantitative Protocols

Method A: High-Performance Liquid Chromatography (RP-HPLC)

Status: Gold Standard for Purity & Assay. Principle: Reversed-phase separation using an acidic mobile phase to suppress the ionization of the phenolic group and maintain the oxime in a neutral state, ensuring sharp peak shape.

Chromatographic Conditions

| Parameter | Specification |

| Column | C18 (Octadecylsilane), 250 × 4.6 mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry) |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temp | 25°C (Ambient) |

| Detection | UV-Vis Diode Array (DAD) at 254 nm (reference) and 300 nm (specific) |

| Run Time | ~10–12 minutes |

| Retention Time | ~5.5–6.5 minutes (Precursor aldehyde typically elutes earlier or later depending on pH; oxime is generally more polar than the aldehyde but less polar than impurities). |

Step-by-Step Procedure

-

Buffer Preparation: Dissolve 1 mL of 85% Phosphoric acid in 1 L of HPLC-grade water. Filter through a 0.45 µm membrane.

-

Standard Preparation: Dissolve 10 mg of reference standard 5-Br-Sal-Ox in 10 mL of Methanol (Stock A: 1000 µg/mL). Dilute Stock A with Mobile Phase to obtain working standards (e.g., 10, 20, 50, 100 µg/mL).

-

Sample Preparation: Accurately weigh the sample and dissolve in Methanol. Sonicate for 5 minutes. Dilute with Mobile Phase to target concentration.

-

System Suitability: Inject the 50 µg/mL standard 5 times.

Note on Isomers: Oximes can exist as syn (Z) and anti (E) isomers. In 5-Br-Sal-Ox, the intramolecular H-bond stabilizes the E-isomer. If a small secondary peak appears adjacent to the main peak with an identical UV spectrum, it is likely the minor isomer. For assay purposes, integrate both peaks if resolution is < 1.5; otherwise, quantify the main peak.

Method B: UV-Vis Spectrophotometry

Status: Rapid Routine Analysis (Screening).

Principle: Direct measurement of the conjugated

-

Solvent: Methanol (Spectroscopic Grade).

- : Scan from 200–400 nm. The compound typically exhibits a maximum around 235 nm (benzene ring) and a shoulder/peak at 300–310 nm (conjugated imine).

-

Protocol:

-

Prepare a blank (Methanol).

-

Prepare a standard curve (2–20 µg/mL).

-

Measure Absorbance at 305 nm (more specific than 235 nm).

-

Linearity:

.

-

Synthesis & Reference Material Generation

For labs requiring in-house reference standards, the following synthesis is robust and high-yield.

Reaction:

Protocol:

-

Dissolve 5-bromo-2-hydroxybenzaldehyde (2.01 g, 10 mmol) in Ethanol (20 mL).

-

Add Hydroxylamine Hydrochloride (0.76 g, 11 mmol) and Sodium Acetate (1.0 g, 12 mmol) dissolved in minimal water.

-

Reflux for 2–3 hours. Monitor by TLC (Silica; Hexane:EtOAc 7:3).

-

Cool to room temperature. Pour into ice-cold water.

-

Filter the white/off-white precipitate.

-

Purification: Recrystallize from Ethanol/Water (9:1) to obtain analytical grade needles.

Visualization of Workflows

Analytical Logic Flow

This diagram illustrates the decision-making process for analyzing 5-Br-Sal-Ox.

Caption: Analytical decision matrix for the identification and quantification of 5-Bromo-2-hydroxybenzaldehyde oxime.

Synthesis & Isomerism

This diagram depicts the chemical transformation and the structural stabilization of the target isomer.

Caption: Synthetic pathway converting the aldehyde to the oxime, highlighting the thermodynamic stabilization of the product.

References

-

SIELC Technologies. (2018). HPLC Separation of 5-Bromosalicylaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135497889, 5-bromo-2-hydroxybenzaldehyde oxime. Retrieved from [Link]

-

NIST Chemistry WebBook. (2025). Benzaldehyde, 5-bromo-2-hydroxy- Mass Spectrum. Retrieved from [Link]

Sources

Application Note: FT-IR and NMR Spectral Analysis of 5-Bromo-2-hydroxybenzaldehyde Oxime

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol

Executive Summary

5-Bromo-2-hydroxybenzaldehyde oxime (commonly known as 5-bromosalicylaldoxime or 5-Br-salox) is a highly versatile bidentate ligand. It is extensively utilized in coordination chemistry for the synthesis of polynuclear transition metal clusters, in hydrometallurgy as a highly selective metal extractant, and as a critical intermediate in active pharmaceutical ingredient (API) synthesis [1].